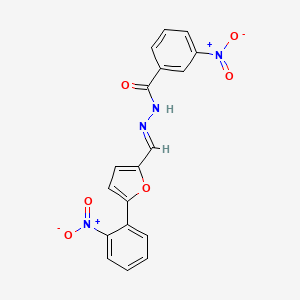

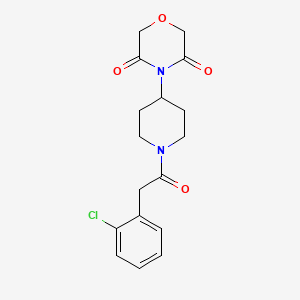

(E)-3-nitro-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide” is a chemical compound with the molecular formula C18H13N3O4. It is also known by other names such as N’-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylene}nicotinohydrazide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide” can be predicted using various computational tools. For example, the Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 2.54, the boiling point is estimated to be 546.09°C, and the melting point is estimated to be 234.13°C .Scientific Research Applications

Synthesis and Derivative Formation

The chemistry of furan derivatives, including those related to (E)-3-nitro-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide, plays a crucial role in synthetic organic chemistry, particularly in the synthesis of pharmaceutically relevant compounds. For instance, a study by Palmieri et al. (2010) demonstrated an efficient two-step sequence for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, highlighting the importance of furan derivatives in pharmaceutical synthesis, including potential applications in the total synthesis of complex molecules such as YC-1, an important pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010).

Metal Complex Formation

Metal complexes derived from benzohydrazide and its derivatives have been studied for their spectral characterization and biological evaluation, as shown in research by Jabeen et al. (2018). These studies reveal the potential of such compounds in forming metal complexes with Co(II), Ni(II), and Cu(II), which could be synthesized using both conventional and microwave methods, providing insights into their structural properties and potential applications in antimicrobial activities (Jabeen et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of benzohydrazide derivatives have been a subject of interest in the development of new therapeutic agents. For example, the study by Hassan et al. (2020) on designing and synthesizing nitrofurantoin analogues bearing furan and pyrazole scaffolds explored their antibacterial properties, suggesting the role of such compounds in discovering new antibacterial agents (Hassan et al., 2020).

Inhibition Studies and Structural Analysis

Compounds with similar structures have been investigated for their potential as inhibitors and for their structural analysis, which is crucial for understanding their interaction with biological targets. For instance, research into the design, structural, and spectroscopic elucidation of new nitroaromatic carboxylic acids and semicarbazones for anti-leishmanial activity screening illustrates how these compounds' structures can be leveraged for therapeutic purposes, with particular attention to their redox potential and biological activity (Dias et al., 2015).

Corrosion Inhibition

Interestingly, some benzohydrazide derivatives have been evaluated for their potential in corrosion inhibition, demonstrating the diverse applications of these compounds beyond biological activities. A study on the corrosion inhibition response of semicarbazones on carbon steel in an HCl medium by Palayoor et al. (2017) provides insights into how these compounds interact with metal surfaces, offering potential applications in industrial chemistry (Palayoor et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the nitrophenyl and furan groups in similar compounds can interact with various receptors, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

3-nitro-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6/c23-18(12-4-3-5-13(10-12)21(24)25)20-19-11-14-8-9-17(28-14)15-6-1-2-7-16(15)22(26)27/h1-11H,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXWNEMXQIWDTK-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)

![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)

![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)